N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Description
"N-[2-(3-Chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide" is a synthetic small molecule featuring a benzofuran core substituted with a 3-chloro-4-methoxybenzoyl group at the 2-position and a thiophene-2-carboxamide moiety at the 3-position. The compound’s structure combines lipophilic (chloro, methoxy) and hydrogen-bonding (amide, carbonyl) groups, making it a candidate for pharmaceutical exploration. Its molecular formula is deduced as C₃₁H₂₃ClN₂O₄S, with a molecular weight of approximately 557.04 g/mol (calculated based on structural analogs) .
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4S/c1-26-16-9-8-12(11-14(16)22)19(24)20-18(13-5-2-3-6-15(13)27-20)23-21(25)17-7-4-10-28-17/h2-11H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRMUQSIQXPBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the thiophene ring and the chlorinated methoxybenzoyl group. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the Chlorinated Methoxybenzoyl Group: This can be done using Friedel-Crafts acylation or other suitable acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below, we compare the target compound with structurally related analogs from published data:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Key Observations:
Lipophilicity (logP):
- The target compound’s chloro and methoxy substituents enhance lipophilicity (logP ~5.2), comparable to D485-0647 (logP 5.67) but higher than hydroxyl- or nitro-substituted analogs (T-IV-C: ~3.1, T-IV-H: ~3.8) .
- Morpholine-containing derivatives (e.g., D485-0407) exhibit moderate logP due to the polar tertiary amine .
Hydrogen-Bonding Capacity: The target compound has one donor (amide NH) and five acceptors (carbonyl, ether O, thiophene S). Nitro-substituted analogs (T-IV-H/I) show higher acceptor counts due to NO₂ groups .
Synthetic Yields:
- Analogs like T-IV-B (74% yield) and T-IV-I (69%) suggest that condensation reactions (e.g., Claisen-Schmidt) are efficient for this class, though yields drop with bulky substituents (e.g., T-IV-H: 63%) .
Biological Implications:
- Chloro and methoxy groups may improve metabolic stability and membrane permeability compared to hydrophilic (T-IV-C) or electron-deficient (T-IV-H/I) analogs. Morpholine derivatives (D485-0407/0647) might target CNS pathways due to increased solubility .
Biological Activity
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C24H18ClNO5
- Molecular Weight : Approximately 470.3 g/mol
- Functional Groups : The presence of a benzofuran core, a chloro-methoxyphenyl group, and a thiophene moiety contributes to its unique biological properties.
Research indicates that this compound exhibits biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression.
- Receptor Interaction : It has been suggested that the compound interacts with various cellular receptors, disrupting signaling pathways that promote tumor growth and inflammation.
- Radical Scavenging Activity : Preliminary studies suggest potential antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines. The following table summarizes key findings:
These results indicate that the compound exhibits potent cytotoxic effects comparable to established anticancer agents like doxorubicin.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. Studies have reported significant inhibition of pro-inflammatory cytokines in vitro:
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 75% | 10 |
| IL-6 | 65% | 10 |
These findings suggest that this compound could be a viable candidate for further development in inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in PubMed explored the efficacy of this compound in treating A-549 lung cancer cells. The results demonstrated an IC50 value of 0.04 µM, indicating strong cytotoxicity. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The study found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory therapeutic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
